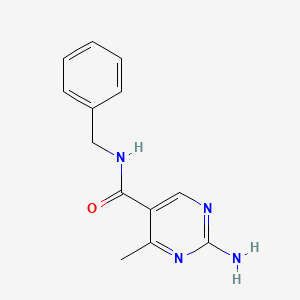

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide

Vue d'ensemble

Description

“2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular formula of “2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide” is C13H14N4O, and its molecular weight is 242.28 g/mol.Chemical Reactions Analysis

Pyrimidines are known for their wide range of pharmacological effects, including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique

Potential Antitumor Activity

2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide derivatives have shown promise in cancer research. For instance, a related compound, BMS-354825, exhibited potent antitumor activity in preclinical assays against hematological and solid tumor cell lines. It was particularly effective in a chronic myelogenous leukemia model, demonstrating complete tumor regressions with low toxicity (Lombardo et al., 2004).

Synthesis Efficiency

The compound has been utilized in the synthesis of other complex molecules. A study demonstrated an efficient synthetic process using 2-amino-6-methylpyrimidin-4(3H)-one, closely related to 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide, as a starting material. This process was deemed efficient for synthesizing target molecules in related research contexts (Choi, Kang, & Baek, 2004).

Structural Studies

Structural and molecular studies involving derivatives of 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide have contributed to the understanding of crystal and molecular structures in chemistry. One study detailed the crystal and molecular structures of a related compound, which was a side product in the synthesis of an antitubercular agent (Richter et al., 2023).

HIV-Integrase Inhibition

Research has also explored the use of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, structurally similar to 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide, as inhibitors of HIV-integrase, highlighting their potential in AIDS treatment (Pace et al., 2007).

Search for New Antiplasmin Drugs

A study synthesized aza analogs of 4-aminomethylbenzoic acid, including derivatives of 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide, as part of a search for new antiplasmin drugs. These compounds were evaluated for their antiplasmin activity, although they did not show more potency than existing drugs (Isoda et al., 1980).

Exploration in Antipsychotic Agents

In the field of neurology, heterocyclic analogues of this compound were prepared and evaluated as potential antipsychotic agents. These analogues were studied for their binding to dopamine and serotonin receptors and for their efficacy in behavioral models (Norman et al., 1996).

Mécanisme D'action

Target of Action

It’s known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target specific enzymes or proteins involved in the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria respectively .

Mode of Action

It’s known that similar compounds act as agonists and antagonists at postjunctional nicotinic receptors . This interaction with the receptors could lead to changes in the cellular processes of the targeted organisms, thereby inhibiting their growth or survival .

Biochemical Pathways

It’s known that similar compounds can affect the espt (excited state proton transfer) process . This process involves proton donor and acceptor groups linked by short intra- or intermolecular hydrogen bonds . The compound’s interaction with these groups could potentially disrupt normal cellular functions and lead to the death of the targeted organisms .

Pharmacokinetics

The compound’s molecular weight is 1091292 , which could influence its absorption and distribution within the body

Result of Action

It’s known that similar compounds can cause dual fluorescence . This property could potentially be used in the development of smart luminescent materials for various applications .

Action Environment

It’s known that the formation of supramolecular {n–h···n}n hydrogen bonded associates in the solid state favors the excited state double proton transfer (esdpt) . This suggests that the compound’s action could be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-11(8-16-13(14)17-9)12(18)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJVZCGMSRWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195206 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide | |

CAS RN |

400074-74-0 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400074-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B3036605.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)

![1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036609.png)

![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)

![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)

![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)

![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)

![4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B3036617.png)

![3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3036621.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036622.png)

![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)